D-Galactose-13C,d1
Description
Theoretical Underpinnings of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a technique that utilizes stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or d), to trace the flow of atoms through metabolic pathways. researchgate.netmdpi.com When a biological system is supplied with a substrate labeled with a stable isotope, the isotope is incorporated into downstream metabolites. researchgate.net Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can then distinguish these labeled metabolites from their unlabeled counterparts due to the mass difference. researchgate.net This allows for the precise mapping of metabolic fluxes and the identification of active, dormant, or altered pathways in response to various stimuli or disease states. researchgate.netnih.gov The power of SIRM lies in its ability to provide a dynamic view of metabolism, going beyond the static snapshot offered by traditional metabolomics. mdpi.comnih.gov
Significance of Isotopic Labeling in Elucidating Metabolic Networks
Isotopic labeling is crucial for unraveling the complexity of metabolic networks. nih.govbohrium.com It enables researchers to differentiate between endogenous metabolites produced by the cell and exogenous compounds from the environment. tandfonline.com This distinction is fundamental for accurately studying intracellular metabolic processes. tandfonline.com Furthermore, isotopic labeling helps in the discovery of novel metabolic pathways and can reveal hidden metabolic activities, such as futile cycles, where two opposing pathways run simultaneously. nih.govbohrium.com By tracking the incorporation of isotopes, scientists can quantify the rate of metabolic reactions, a concept known as metabolic flux analysis. frontiersin.orgnih.gov This quantitative data is essential for building predictive models of metabolism and understanding how metabolic networks are regulated. tandfonline.comnih.gov
Role of D-Galactose-13C,d1 as a Dual-Labeled Tracer in Modern Metabolomics
D-Galactose-¹³C,d1 is a specially designed molecule of galactose that contains both a heavy carbon atom (¹³C) and a heavy hydrogen atom (deuterium, d). medchemexpress.commedchemexpress.com This dual-labeling strategy significantly enhances its utility as a tracer in metabolomics. The presence of two distinct isotopic labels provides a unique mass signature, making it easier to identify and track the fragments of the galactose molecule as it is metabolized. chromatographyonline.combiorxiv.org This approach, sometimes referred to as dual-isotope labeling, overcomes challenges in distinguishing labeled compounds from the vast number of naturally occurring molecules with similar masses. chromatographyonline.combiorxiv.org The dual labels on D-Galactose-¹³C,d1 allow for a more detailed investigation of specific metabolic transformations, providing higher confidence in metabolite identification and pathway analysis. doi.org
Historical Context of Stable Isotope Application in Carbohydrate Metabolism Studies
The use of isotopes to study metabolism has a rich history, dating back almost a century. nih.gov Early studies laid the groundwork for our current understanding of metabolic dynamics. nih.gov Initially, radioactive isotopes like Carbon-14 (¹⁴C) were widely used. humankinetics.com However, due to safety concerns, the focus has shifted towards stable isotopes like ¹³C and deuterium for human studies. humankinetics.com Over the decades, the combination of stable isotope tracers with increasingly sophisticated analytical instruments, particularly mass spectrometry, has revolutionized the study of carbohydrate metabolism. nih.govnih.gov These advancements have made it possible to investigate the complexities of glucose and other sugar metabolism in vivo, from whole-body kinetics to the regulation of specific cellular pathways. nih.govmaastrichtuniversity.nl
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1D |
InChI Key |
GZCGUPFRVQAUEE-MYZUEDMYSA-N |
Isomeric SMILES |
[2H][13C](=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Advanced Analytical Techniques for D Galactose 13c,d1 Tracing Studies
Mass Spectrometry (MS) Based Platforms
Mass spectrometry is the principal analytical tool for isotopic tracer studies. Its ability to differentiate molecules based on their mass-to-charge ratio makes it ideal for distinguishing between unlabeled (e.g., ¹²C) and stable isotope-labeled (e.g., ¹³C) compounds. humankinetics.com For carbohydrate analysis, MS is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to resolve complex biological mixtures before detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like D-Galactose, chemical modification, known as derivatization, is necessary to increase their volatility for GC analysis. ajrsp.com GC-MS is highly effective for determining the isotopic enrichment of plasma glucose and other metabolites in tracer studies. humankinetics.com
To make carbohydrates like galactose suitable for GC-MS analysis, their polar hydroxyl (-OH) groups must be chemically modified to reduce polarity and increase volatility. ajrsp.com Common derivatization methods include silylation, acetylation, and oximation followed by silylation. ajrsp.comrestek.com
Silylation: This is a popular method where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. ajrsp.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. restek.com While effective, TMS derivatization of sugars can sometimes produce multiple anomeric peaks, complicating chromatograms. restek.com
Oximation followed by Silylation: To simplify the chromatographic output, an oximation step is often performed before silylation. This reaction targets the open-chain aldehyde or ketone group of the sugar, reducing the number of isomers to typically two (syn and anti forms), which results in cleaner and more easily interpretable chromatograms. ajrsp.comrestek.com
Acetylation: This method involves converting the hydroxyl groups to esters. Alditol acetylation, for example, reduces the sugar to its corresponding sugar alcohol before acetylation, producing a single peak for each compound. restek.com
Aldononitrile Pentaacetate Derivatization: This is another specific method used for galactose analysis. It has been successfully applied in stable-isotope dilution methods to measure D-galactose in human plasma. oup.comnih.gov
A comparison of common derivatization approaches is presented below:
| Derivatization Method | Common Reagents | Key Characteristics | Reference |
| Silylation (TMS) | BSTFA, MSTFA, TMCS | Good volatility and stability; may produce multiple anomeric peaks. | ajrsp.com, massbank.eu |
| Oximation-Silylation | Hydroxylamine or Ethoxylamine (EtOx) followed by BSTFA or MBTFA | Reduces the number of isomers to two, simplifying chromatograms. | restek.com, restek.com |
| Alditol Acetylation | Acetic anhydride, Sodium borohydride | Produces a single peak per sugar; involves a reduction step. | restek.com |
| Aldononitrile Pentaacetate | Hydroxylamine hydrochloride, Acetic anhydride | Used for sensitive determination of D-galactose in plasma. | oup.com, nih.gov |
Selected Ion Monitoring (SIM) is a GC-MS operational mode that significantly enhances sensitivity and specificity for quantitative analysis. ugent.be Instead of scanning a wide range of mass-to-charge ratios (m/z), the mass spectrometer is set to detect only a few specific ions of interest. nist.gov This is particularly valuable in tracer studies for accurately quantifying the abundance of isotopically labeled molecules. mdpi.comresearchgate.net
In the context of D-Galactose-13C,d1, SIM would be used to monitor the specific ions corresponding to the derivatized forms of the unlabeled, the ¹³C-labeled, and the deuterium-labeled galactose. For instance, in a study using aldononitrile pentaacetate derivatives of galactose, specific ions at m/z 328, 329, and 334 were monitored to assess unlabeled (¹²C), singly labeled (¹³C), and fully labeled (U-¹³C₆) D-galactose, respectively. oup.comnih.gov By comparing the signal intensities of these ions, researchers can precisely calculate the isotopic enrichment and concentration of the tracer and its metabolites. oup.com The natural abundance of ¹³C (approximately 1.1%) must be considered and corrected for to avoid false-positive results, especially when analyzing low-level enrichment. ugent.benist.gov
Tandem Mass Spectrometry (MS/MS or MS²) provides an additional layer of structural information by analyzing the fragmentation patterns of selected ions. frontiersin.org In an MS/MS experiment, a specific "parent" or "precursor" ion is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting "daughter" or "product" ions are analyzed in a second mass analyzer. purdue.edu
This technique is crucial for determining where the isotopic label resides within a molecule (position-specific labeling). frontiersin.orgnih.gov For example, by derivatizing glucose to methylglucosamine, the bond between the first and second carbon atoms becomes a preferred site for cleavage. nih.gov This allows researchers to distinguish between C1 and C2 labeled glucose molecules by observing the resulting fragments. nih.gov Analysis of the fragmentation patterns of labeled D-Galactose can reveal how it is metabolized and which carbon atoms are incorporated into downstream products, providing deep insights into metabolic pathways. researchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Structural Information Gained | Reference |
| 329 ([M+H]⁺ of ¹³C₁-Galactose derivative) | Varies | Identifies fragments containing the ¹³C label vs. those without. | oup.com |
| Varies by derivative | Varies | Specific fragmentation patterns can pinpoint the location of the ¹³C atom within the galactose backbone. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Isotope Ratio Mass Spectrometry (IRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for non-volatile or thermally fragile compounds, as it often does not require derivatization. nih.govrestek.com LC-MS is widely used in metabolomics to analyze a broad range of compounds, including sugars and their phosphorylated intermediates. mdpi.com
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of MS designed for extremely precise measurement of isotope ratios in bulk samples or in compounds separated by GC or LC. humankinetics.comcaltech.edu When coupled with LC (LC/IRMS), it allows for the accurate determination of ¹³C enrichment in specific metabolites like galactose and glucose directly from biological fluids with minimal sample preparation. researchgate.netnih.gov This is highly advantageous for quantifying substrate utilization and metabolic partitioning during physiological studies. nih.gov
High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. acs.org This capability is essential for confidently identifying unknown metabolites by determining their elemental composition. biorxiv.org In the context of isotopic tracing, HRMS can resolve and accurately measure the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. acs.orgresearchgate.net
For example, HRMS can distinguish between a metabolite that has incorporated one ¹³C atom (M+1) from D-Galactose-¹³C,d1 and a metabolite that contains naturally abundant isotopes (like ¹³C, ¹⁵N, or ¹⁸O) that also contribute to an M+1 signal. acs.org This accuracy is critical for correctly calculating isotopic enrichment and interpreting metabolic flux. biorxiv.org HRMS has been successfully used to overcome spectral interferences encountered in conventional low-resolution mass spectrometry, enabling more complex multi-tracer studies. acs.org
Isotope Dilution Mass Spectrometry for Absolute Quantification of Metabolites
Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical method for the precise and accurate quantification of metabolites. ckisotopes.comresearchgate.net This technique combines the high sensitivity and selectivity of mass spectrometry with the accuracy afforded by the use of isotopically labeled internal standards. researchgate.net In the context of this compound studies, a known quantity of this labeled compound is introduced into a biological sample. nih.gov The instrument then simultaneously detects the signals from both the "heavy" isotopically enriched this compound and the "light" native D-galactose. ckisotopes.comeurisotop.com
The ratio of the peak areas between the labeled standard and the endogenous analyte allows for the absolute quantification of the native D-galactose concentration in the sample. nih.govresearchgate.net This approach effectively corrects for variations in sample preparation and matrix effects, which can interfere with quantification. otsuka.co.jp A stable-isotope dilution method has been successfully established for the sensitive determination of D-galactose in human plasma. nih.gov In this method, after the addition of D-[13C]Galactose to plasma and enzymatic removal of D-glucose, the sample is purified and derivatized for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov This IDMS approach has proven to be linear and repeatable, with a low limit of quantification, making it feasible to detect endogenously produced D-galactose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Labeled D-Galactose Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation and conformational analysis of carbohydrates, including D-galactose. diva-portal.org In research involving isotopically labeled compounds like this compound, NMR provides invaluable insights into metabolic pathways and molecular interactions. ox.ac.uk The technique is based on the magnetic properties of atomic nuclei, with 1H, 13C, 15N, and 31P being commonly used in glycan analysis. acs.org
Studies have utilized NMR to investigate the metabolism of D-galactose in biological systems, monitoring the accumulation of metabolites such as galactose 1-phosphate and UDP-galactose. ox.ac.uk Furthermore, 19F NMR has been employed to probe structural changes in proteins upon binding to D-galactose, providing information on allosteric effects. nih.govnih.gov
13C-NMR Spectroscopy for Isotopic Enrichment and Position Determination
13C-NMR spectroscopy is particularly well-suited for studies with 13C-labeled compounds like this compound. nih.gov The large chemical shift range and favorable relaxation properties of the 13C nucleus make it a valuable probe for cellular metabolism. ckisotopes.com When a molecule is enriched with 13C, the corresponding signals in the 13C-NMR spectrum are significantly enhanced, allowing for direct measurement of 13C content at specific carbon positions. frontiersin.orgmdpi.com
This technique enables researchers to determine the extent of isotopic enrichment and to identify the precise location of the 13C label within the galactose molecule and its subsequent metabolites. nih.govmdpi.com The analysis of 13C-13C coupling patterns in the NMR spectra of metabolites derived from a [U-13C6]glucose precursor, for example, can reveal the abundance of different isotopologue species, providing detailed information for metabolic flux analysis. researchgate.net
2D Heteronuclear NMR Experiments (e.g., HSQC, HMBC) for Structural Elucidation and Flux Analysis
Two-dimensional (2D) heteronuclear NMR experiments are essential for unambiguously assigning signals and determining the structure of complex molecules. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded nuclei, such as 1H and 13C, which is crucial for assigning the signals in a D-galactose molecule. libretexts.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment, on the other hand, reveals correlations between nuclei separated by two to three bonds, providing information about the connectivity of atoms within the molecule. nih.govceitec.cz
These techniques are invaluable for structural elucidation and are increasingly used in metabolomics. nih.gov By combining HSQC and HMBC, researchers can assemble complete spin systems, which aids in the reliable identification of metabolites in complex mixtures. nih.gov In the context of this compound tracing, these experiments can be used to follow the flow of the 13C label through metabolic pathways, identifying the structure of labeled downstream products and thus elucidating metabolic fluxes.
Dynamic Nuclear Polarization (DNP) Enhanced NMR for Sensitivity Improvement
A significant limitation of NMR spectroscopy, particularly for biological samples, is its inherently low sensitivity. nih.gov Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the sensitivity of NMR experiments, often by several orders of magnitude. bruker.comnih.gov DNP works by transferring the high spin polarization from unpaired electrons in stable radicals (polarizing agents) to the surrounding nuclei in the sample, which is typically cooled to low temperatures. nih.govbruker.com
This sensitivity enhancement allows for the study of biomolecules at low concentrations, in complex environments like cell lysates, or even inside intact cells. nih.govnih.gov In the context of labeled D-galactose research, DNP-enhanced NMR can enable the detection of low-abundance metabolites that would otherwise be undetectable. researchgate.net For instance, a method called Selective DNP (Sel-DNP) uses a ligand functionalized with a polarizing agent to selectively enhance the signals from the binding site of a biomolecule, which has been demonstrated with D-galactose. rsc.org This approach allows for the extraction of site-specific structural information without prior knowledge of the binding location. rsc.org
Chromatographic Separation Methods Preceding Isotopic Analysis
To accurately analyze complex biological samples, it is often necessary to separate the components of interest before they are introduced into a mass spectrometer or NMR spectrometer. nih.govcore.ac.uk Chromatography is a powerful technique for separating molecules based on their physical and chemical properties. creative-proteomics.com For carbohydrate analysis, including that of this compound and its metabolites, various chromatographic methods are employed. nih.gov
These separation techniques are crucial for reducing the complexity of the sample matrix, which helps to minimize interference and improve the accuracy of subsequent isotopic analysis. nih.gov The choice of chromatographic method depends on the specific properties of the analytes and the goals of the study.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of non-volatile and polar compounds, making it well-suited for the analysis of sugars like D-galactose. creative-proteomics.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. sielc.com
Several HPLC methods have been developed for the analysis of D-galactose in various samples, including biological fluids and food products. nih.govresearchgate.net These methods often employ different types of columns, such as mixed-mode or C18 columns, and various detection methods, including refractive index detection (RID), evaporative light scattering detection (ELSD), and mass spectrometry (MS). creative-proteomics.comsielc.com When coupled with mass spectrometry, HPLC provides a powerful platform for the quantitative analysis of this compound in tracing studies, allowing for the separation of galactose from other sugars and interfering compounds prior to its precise quantification. sielc.comescholarship.org
Ion-Exchange Chromatography for Sample Purification
Ion-exchange chromatography (IEC) is a powerful technique utilized for the purification of molecules based on their net charge. chromtech.com This method is particularly valuable in the context of this compound tracing studies for isolating the labeled monosaccharide from complex biological matrices prior to analysis. The principle of IEC relies on the reversible interaction between a charged molecule and an oppositely charged stationary phase within the chromatography column. frontiersin.org
In the analysis of isotopically labeled carbohydrates like this compound, anion-exchange chromatography is frequently employed. sci-hub.ruthermofisher.com While monosaccharides are generally considered neutral molecules, they behave as weak acids under basic conditions (pH 12-14). thermofisher.com At this high pH, the hydroxyl groups of the carbohydrate can ionize, imparting a negative charge on the molecule. This allows for its separation using a strong anion-exchange stationary phase. thermofisher.comthermofisher.com
A common application of IEC in this field is the purification of plasma samples for the determination of D-galactose concentrations. oup.comnih.gov In a typical workflow, after the removal of interfering substances like D-glucose through enzymatic treatment, the sample is subjected to ion-exchange chromatography to isolate the galactose fraction. oup.comnih.gov This purification step is crucial for obtaining accurate and reliable results, especially when dealing with low concentrations of the analyte. oup.comnih.gov
The effectiveness of the purification is dependent on several factors, including the type of ion-exchange resin, the composition and pH of the eluent, and the flow rate. High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is a widely used and highly sensitive method for the analysis of underivatized carbohydrates, eliminating the need for derivatization that can introduce bias. thermofisher.comnist.gov
Research has demonstrated the successful use of anion-exchange chromatography to separate epimeric aldonates, which are intermediates in the synthesis of isotopically labeled monosaccharides. sci-hub.ru Cation-exchange chromatography has also been utilized for the separation of C2-epimeric aldoses using a resin with Ca2+ as the counter-ion and water as the eluent. sci-hub.ru
The selection of the appropriate IEC method and conditions is critical for achieving the desired level of purity for subsequent analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which is often used for the final quantification of this compound. oup.comnih.gov
Interactive Data Table: Ion-Exchange Chromatography Parameters for Monosaccharide Purification
| Parameter | Description | Typical Values/Ranges | Research Context |
| Stationary Phase | The solid support within the column that carries the charged functional groups. | Strong anion-exchange resins (e.g., CarboPac™ PA-10), Cation-exchange resins (with Ca2+ counter-ion). sci-hub.runcsu.edu | Purification of monosaccharides from various matrices, including plasma and prehydrolysates. oup.comnih.govncsu.edu |
| Mobile Phase (Eluent) | The solvent that carries the sample through the column. | Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) gradients, distilled water. sci-hub.runcsu.edu | Gradient elution is often used to effectively separate different monosaccharides and related compounds. ncsu.edu |
| pH | The acidity or basicity of the mobile phase, which influences the charge of the analyte. | High pH (12-14) for anion-exchange of carbohydrates, near-neutral for specific cation-exchange separations. sci-hub.ruthermofisher.com | High pH is essential for ionizing the hydroxyl groups of monosaccharides for anion-exchange. thermofisher.com |
| Detection Method | The technique used to detect the separated molecules as they elute from the column. | Pulsed Amperometric Detection (PAD), Mass Spectrometry (MS). thermofisher.comnist.gov | HPAEC-PAD allows for sensitive detection of underivatized carbohydrates. thermofisher.com |
Applications of D Galactose 13c,d1 in Metabolic Flux Analysis Mfa
Principles of 13C-MFA and D-Galactose-13C,d1 as a Tracer
13C-MFA is a model-based analytical method that quantifies intracellular metabolic fluxes. nih.gov The core principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. nih.gov As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific patterns of ¹³C labeling in these metabolites, known as isotopomer distributions, are then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. d-nb.infonih.gov
These experimentally determined labeling patterns are then compared to the labeling patterns predicted by a computational model of the cell's metabolic network. By iteratively adjusting the flux values within the model, the discrepancy between the measured and predicted isotopomer distributions is minimized, yielding a quantitative map of the metabolic fluxes. frontiersin.org
This compound serves as an effective tracer in these experiments. medchemexpress.com As an isomer of glucose, galactose enters central carbon metabolism through the Leloir pathway, where it is converted to glucose-6-phosphate. By using D-Galactose labeled with ¹³C at a specific position and with deuterium (B1214612) (d1), researchers can trace the fate of these heavy atoms as they are distributed throughout the metabolic network. This provides crucial information about the activity of pathways involved in galactose metabolism and its connections to other central metabolic routes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govosti.gov The choice of tracer is critical for the precision of the resulting flux estimations, and utilizing parallel labeling experiments with different tracers can enhance the accuracy of the analysis. researchgate.netsci-hub.se
Computational Tools and Modeling for this compound Based Flux Analysis
The interpretation of data from 13C labeling experiments is a complex task that relies heavily on sophisticated computational tools and mathematical models. frontiersin.orgnih.gov
The foundation of any 13C-MFA is a stoichiometric model of the metabolic network. This model is a mathematical representation of the biochemical reactions occurring within the cell, defining the relationships between substrates, products, and their atomic compositions. frontiersin.org For studies involving this compound, the model must include the reactions of the Leloir pathway in addition to the central carbon metabolism pathways. The complexity of these models can range from core models focusing on central metabolism to larger, genome-scale models. plos.org The development of standardized formats like FluxML facilitates the exchange and reuse of these models. oup.com
Once the labeling data from a this compound tracing experiment is acquired, it must be analyzed to determine the distribution of isotopomers for various metabolites. nih.gov This involves correcting the raw mass spectrometry data for the natural abundance of ¹³C and then using specialized software to fit the flux values in the stoichiometric model to the measured isotopomer distributions. physiology.org Software packages like 13CFLUX2 and INCA are widely used for this purpose. biorxiv.orgoup.com These tools employ algorithms to solve the complex system of equations that describe the flow of isotopes through the metabolic network, ultimately providing the estimated flux values and their statistical confidence intervals. nih.govfrontiersin.org The analysis of isotopomer distributions is the key step that translates the experimental labeling data into a quantitative understanding of metabolic pathway activity. nih.gov
Quantification of Intracellular Metabolic Fluxes Utilizing this compound
The quantification of intracellular metabolic fluxes, which are the rates of in vivo metabolic reactions, is a cornerstone of systems biology and metabolic engineering. frontiersin.orgnih.gov Metabolic Flux Analysis (MFA) using stable isotope tracers like D-Galactose-¹³C,d1 provides a powerful method to measure these fluxes directly. researchgate.net By introducing a ¹³C-labeled substrate into a biological system, the carbon backbone of central metabolites becomes labeled. The specific pattern and distribution of these ¹³C isotopes in downstream metabolites are determined by the relative activities of the interconnected pathways through which they are processed. researchgate.netcreative-proteomics.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to measure the isotopic enrichment in key molecules, often proteinogenic amino acids or other biomass components. shimadzu.comnih.gov This detailed isotopic labeling data, combined with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular flux distributions. nih.gov
Detailed Research Findings
Research across various biological systems demonstrates the utility of ¹³C-labeled galactose in elucidating and quantifying metabolic pathway activity. These studies provide a detailed snapshot of the metabolic state of cells under specific conditions.
In a study on Escherichia coli, researchers quantified the physiological and intracellular flux differences between aerobic glucose and galactose catabolism. embopress.org By growing E. coli wild-type in media containing either [1-¹³C]glucose or a mixture of [U-¹³C]galactose and naturally abundant galactose, they observed distinct metabolic modes. embopress.org The galactose-grown cultures exhibited a significantly slower metabolic rate and a different strategy for energy production compared to those grown on glucose. embopress.org
| Parameter | Glucose Medium | Galactose Medium |
|---|---|---|
| Growth Rate (h⁻¹) | 0.61 ± 0.01 | 0.16 ± 0.01 |
| Substrate Uptake Rate (mmol g⁻¹ h⁻¹) | 6.6 ± 0.2 | 1.7 ± 0.1 |
| Acetate (B1210297) Secretion Rate (mmol g⁻¹ h⁻¹) | 4.9 ± 0.2 | 0.1 ± 0.0 |
This table summarizes data from a study comparing the metabolic rates of E. coli grown on glucose versus galactose media, highlighting the distinct physiological states induced by the different carbon sources. Data sourced from Molecular Systems Biology. embopress.org
Another significant application involves studying human cellular metabolism, particularly in the context of genetic disorders like galactosemia. In one study, lymphoblasts from galactosemic patients were incubated with 1-¹³C galactose or 2-¹³C galactose to trace the metabolic fate of galactose in cells deficient in the galactose-1-phosphate uridyltransferase (GALT) enzyme. nih.gov Using NMR spectroscopy, researchers quantified the accumulation of key metabolites. The results showed that cells with GALT mutations, such as the common Q188R mutation, still possess residual enzyme activity, allowing for some flux through the Leloir pathway. nih.gov Cells from galactosemic patients produced significantly more galactose-1-phosphate (Gal-1P) than normal cells, while the formation of uridine (B1682114) diphosphogalactose (UDPgal) and uridine diphosphoglucose (UDPglu) was diminished but still present in cells with certain mutations, unlike cells with a complete GALT deletion. nih.gov
| Cell Type | Metabolite | Relative Concentration |
|---|---|---|
| Normal | Galactose-1-Phosphate (Gal-1P) | Base Level |
| Galactosemic (Q188R) | Galactose-1-Phosphate (Gal-1P) | 2-3x Normal |
| Normal | UDPgalactose & UDPglucose | Base Level |
| Galactosemic (Q188R) | UDPgalactose & UDPglucose | Reduced vs. Normal |
| Galactosemic (GALT Deletion) | UDPgalactose & UDPglucose | Not Detected |
This table presents a summary of findings from a study on galactose metabolism in lymphoblasts from healthy individuals versus those with galactosemia, showing the impact of GALT mutations on metabolite levels when fed ¹³C-galactose. Data sourced from the Journal of Inherited Metabolic Disease. nih.gov
Furthermore, ¹³C-galactose tracing is used to probe metabolic reprogramming in cancer cells. Many cancer cells exhibit a preference for glycolysis even when oxygen is present (the Crabtree effect). nih.gov By replacing glucose with galactose in the culture medium, researchers can force cells to rely more on oxidative phosphorylation (OXPHOS) for energy. A study using HepG2 liver cancer cells demonstrated this metabolic switch. nih.gov Extracellular flux analysis revealed that cells grown in galactose medium had significantly higher mitochondrial respiration, as measured by the oxygen consumption rate (OCR), and lower glycolysis, indicated by the extracellular acidification rate (ECAR). nih.gov This strategy sensitizes cancer cells to drugs that target mitochondrial function. nih.gov
| Parameter | Culture Medium | Relative Activity |
|---|---|---|
| Oxidative Phosphorylation (OCR) | Glucose | Base Level |
| Galactose | ~46% Increase | |
| Glycolysis (ECAR) | Glucose | Base Level |
| Galactose | ~27% Decrease |
This table illustrates the metabolic shift in HepG2 cancer cells when cultured in galactose-containing medium compared to standard glucose medium, forcing a switch from glycolysis to oxidative phosphorylation. Data sourced from the Journal of Cancer. nih.gov
These examples underscore how tracing the metabolism of D-Galactose-¹³C isotopologues allows for the rigorous quantification of intracellular fluxes, revealing how cells adapt their metabolic networks in response to different nutrient sources, genetic mutations, or environmental pressures. frontiersin.orgembopress.orgnih.gov
Elucidation of Specific Biochemical Pathways Using D Galactose 13c,d1
Investigation of Galactose Metabolism (Leloir Pathway and Alternative Routes)
D-Galactose-¹³C,d1 is instrumental in studying the intricacies of galactose metabolism, primarily through the Leloir pathway, but also via alternative routes that become significant in certain physiological or pathological states. The Leloir pathway is the main route for galactose catabolism, converting it into glucose-1-phosphate. wikipedia.orgmdpi.com This pathway involves a series of enzymatic reactions catalyzed by galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.orgmdpi.com
When the Leloir pathway is impaired, such as in the genetic disorder galactosemia, alternative metabolic pathways are activated. nih.gov These include the reduction of galactose to galactitol and its oxidation to galactonate. nih.gov The use of D-Galactose-¹³C,d1 allows for the precise measurement of flux through these primary and alternative pathways.
A critical intermediate in the Leloir pathway is galactose-1-phosphate (Gal-1-P). nih.gov In conditions like classic galactosemia, a deficiency in the GALT enzyme leads to the accumulation of Gal-1-P, which is considered a key pathogenic molecule. mdpi.comnih.gov By administering D-Galactose-¹³C,d1, researchers can trace the formation and subsequent metabolic fate of labeled Gal-1-P. This enables the quantification of its turnover rate, providing insights into the residual enzyme activity and the effectiveness of therapeutic interventions. Such studies help in understanding the dynamics of Gal-1-P accumulation and its contribution to the pathophysiology of the disease. mdpi.com
In situations of galactose overload or enzymatic deficiencies in the Leloir pathway, galactose can be shunted into alternative metabolic routes. nih.gov One such route is the reduction of galactose to galactitol, a reaction catalyzed by aldose reductase. nih.gov Another is the oxidation of galactose to galactono-lactone, which is then converted to galactonate. nih.gov The accumulation of galactitol is particularly implicated in the development of cataracts in galactosemia patients. nih.gov
The use of D-Galactose-¹³C,d1 allows for the direct measurement of the flux of galactose into these alternative pathways. By tracking the appearance of labeled galactitol and galactonate, researchers can quantify the extent to which these pathways are utilized under different conditions. researchgate.net This information is crucial for understanding the metabolic burden in galactosemia and for developing strategies to mitigate the toxic effects of these metabolites. researchgate.net
Interconversion Pathways with Glucose and Other Monosaccharides
D-galactose is a C-4 epimer of glucose, and their metabolic pathways are interconnected. wikipedia.orgmedchemexpress.combu.edu The Leloir pathway ultimately converts galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism. wikipedia.org D-Galactose-¹³C,d1 is a valuable tracer for studying the rate and extent of this interconversion. By following the labeled carbon and deuterium (B1214612) atoms, researchers can determine how much of the administered galactose is converted to glucose and subsequently utilized in various metabolic processes.
Furthermore, studies using labeled monosaccharides can elucidate the complex interactions between the metabolism of different sugars. For instance, the presence of galactose has been shown to influence the uptake and metabolism of glucose. nih.gov The use of D-Galactose-¹³C,d1 in conjunction with other isotopically labeled sugars like ¹³C-glucose can provide detailed insights into these regulatory mechanisms and the competition between sugars for transport and enzymatic processing.
Tracing Carbon Flow into Glycoconjugate Biosynthesis
Galactose is a fundamental component of a wide array of glycoconjugates, including glycoproteins and glycolipids. sigmaaldrich.comresearchgate.net These molecules play critical roles in cell structure, signaling, and recognition. The activated form of galactose, UDP-galactose, serves as the donor for the incorporation of galactose units into growing glycan chains by galactosyltransferases. researchgate.net
By using D-Galactose-¹³C,d1, scientists can trace the flow of the labeled carbon from galactose into the biosynthesis of these complex macromolecules. mdpi.com This allows for the investigation of the rates of synthesis and turnover of specific glycoconjugates under various physiological and pathological conditions. For example, in disorders of glycosylation, this approach can help pinpoint the specific steps that are affected.
Contribution to Energy Metabolism and Oxidative Phosphorylation
While glucose is the primary fuel for many cells, galactose can also serve as an energy source. sigmaaldrich.com The conversion of galactose to glucose-1-phosphate via the Leloir pathway allows it to enter glycolysis and subsequently the citric acid cycle and oxidative phosphorylation to generate ATP. uva.nl Interestingly, forcing cells to utilize galactose instead of glucose can shift their metabolism towards a more oxidative state. plos.orgplos.org This is because the direct glycolytic conversion of galactose does not yield a net gain of ATP, making cells more reliant on mitochondrial oxidative phosphorylation for their energy needs. nih.gov
Role in Pentose (B10789219) Phosphate (B84403) Pathway Studies
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. genome.jp It is responsible for generating NADPH, which is essential for reductive biosynthesis and for protecting against oxidative stress, and for producing pentose sugars required for nucleotide synthesis. genome.jp Glucose-6-phosphate, derived from either glucose or the metabolism of galactose via the Leloir pathway, is the entry point into the PPP. uva.nl
D-Galactose-¹³C,d1 can be used to trace the flow of carbon from galactose into the PPP. medlink.com By analyzing the labeling patterns of PPP intermediates and products, such as ribose-5-phosphate (B1218738) and NADPH, researchers can determine the relative flux of galactose-derived carbons through the oxidative and non-oxidative branches of the pathway. researchgate.net This is particularly relevant as D-galactose has been shown to disinhibit the oxidative PPP flux, potentially enhancing the cell's capacity to handle oxidative stress. nih.gov
Data Tables
Table 1: Key Enzymes in Galactose Metabolism
| Enzyme | Pathway | Function |
| Galactokinase (GALK) | Leloir Pathway | Phosphorylates α-D-galactose to galactose-1-phosphate. wikipedia.org |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Leloir Pathway | Converts galactose-1-phosphate to UDP-galactose. wikipedia.org |
| UDP-Galactose 4'-Epimerase (GALE) | Leloir Pathway | Interconverts UDP-galactose and UDP-glucose. wikipedia.org |
| Aldose Reductase | Alternative Pathway | Reduces galactose to galactitol. nih.gov |
| Galactose Dehydrogenase | Alternative Pathway | Oxidizes galactose to galactono-lactone. nih.gov |
Table 2: Investigated Metabolic Pathways using D-Galactose-¹³C,d1
| Pathway | Key Findings from Isotope Tracing |
| Leloir Pathway | Elucidation of galactose-1-phosphate turnover rates. mdpi.com |
| Alternative Galactose Metabolism | Quantification of galactitol and galactonate formation. researchgate.net |
| Glucose Interconversion | Measurement of the rate of conversion of galactose to glucose. nih.gov |
| Glycoconjugate Biosynthesis | Tracing the incorporation of galactose into glycoproteins and glycolipids. mdpi.com |
| Energy Metabolism | Determination of the contribution of galactose to oxidative phosphorylation. nih.govplos.org |
| Pentose Phosphate Pathway | Assessment of carbon flux from galactose into the PPP. nih.govmedlink.com |
D Galactose 13c,d1 in Cellular and Organismal Research Models
In vitro Cellular System Studies
Microorganismal Metabolism (e.g., Escherichia coli, Saccharomyces cerevisiae)
Isotopically labeled galactose is extensively used in metabolic flux analysis (MFA) to quantify the flow of carbon through the central metabolic networks of microorganisms. These studies have highlighted the distinct ways organisms process galactose compared to glucose.
In Escherichia coli, 13C-flux analysis reveals that galactose catabolism is markedly different from that of glucose. While glucose metabolism is respiro-fermentative, galactose metabolism is fully respiratory and depends on the phosphoenolpyruvate (PEP)-glyoxylate cycle. embopress.orgnih.gov Wild-type E. coli grows significantly slower on galactose, with a fourfold lower metabolic rate and minimal acetate (B1210297) overflow compared to when grown on glucose. embopress.orgnih.gov This suggests that E. coli actively limits its rate of galactose catabolism. embopress.orgnih.gov
In the yeast Saccharomyces cerevisiae, galactose is metabolized through the well-characterized Leloir pathway, which converts it into glucose-6-phosphate, an intermediate of glycolysis. nih.govnih.gov The genes encoding the Leloir pathway enzymes are tightly regulated, being repressed in the presence of glucose and strongly induced by galactose. nih.govnih.gov 13C-MFA studies can precisely map the flux through this pathway and its connections to glycolysis and the pentose (B10789219) phosphate (B84403) pathway, revealing key control points in galactose utilization. nih.gov
| Microorganism | Pathway of Interest | Key Research Finding from 13C Tracing | Reference |
|---|---|---|---|
| Escherichia coli | Central Carbon Metabolism | Galactose metabolism is fully respiratory, slower than glucose metabolism, and relies on the PEP-glyoxylate cycle. | embopress.orgnih.gov |
| Saccharomyces cerevisiae | Leloir Pathway | Galactose is converted to glucose-6-phosphate, and flux through this pathway is tightly regulated at the transcriptional level. | nih.govnih.gov |
In vivo Animal Model Applications (e.g., Mice, Drosophila)
Organ-Specific Metabolic Investigations (e.g., Liver, Muscle, Brain)
The use of D-Galactose-13C,d1 in animal models allows for the dissection of metabolic pathways within specific organs, providing a dynamic view of substrate processing in a complex physiological environment.
A key study using [13C]galactose in mice deficient in galactose-1-phosphate uridyl transferase (GALT), a model for the human disease galactosemia, demonstrated distinct patterns of metabolite distribution across various tissues. nih.gov Following administration of labeled galactose, the highest concentrations of [13C]galactose were found in the liver and kidney. The liver showed the highest accumulation of the metabolites [13C]galactose-1-phosphate and [13C]galactonate. In contrast, [13C]galactitol levels were highest in the kidney and heart. The muscle tissue displayed the lowest amounts of all measured galactose metabolites. nih.gov In normal mice, the 13C label was predominantly found in liver and kidney glucose and lactate, indicating rapid conversion through the Leloir pathway. nih.gov
While D-galactose is used to induce aging-like phenotypes in Drosophila melanogaster, studies specifically tracing the metabolic fate of labeled galactose in this model organism are less common. nih.govusask.ca The existing research focuses more on the downstream oxidative stress and physiological decline resulting from high galactose exposure rather than mapping its metabolic pathways. nih.gov
| Animal Model | Organ | Metabolite Traced | Key Finding | Reference |
|---|---|---|---|---|
| GALT-deficient Mice | Liver | [13C]galactose, [13C]gal-1-P, [13C]galactonate | Highest concentration of labeled galactose, galactose-1-phosphate, and galactonate. | nih.gov |
| Kidney | [13C]galactose, [13C]galactitol | High concentration of labeled galactose and the highest concentration of galactitol. | nih.gov | |
| Heart | [13C]galactitol | High concentration of galactitol, similar to the kidney. | nih.gov | |
| Muscle | [13C]galactose and metabolites | Lowest accumulation of labeled galactose and its derivatives. | nih.gov | |
| Normal Mice | Liver, Kidney | [13C]glucose, [13C]lactate | Administered [13C]galactose is rapidly converted to glucose and lactate. | nih.gov |
Whole-Organism Metabolic Tracing
Tracing the fate of this compound at the whole-organism level provides a comprehensive picture of its absorption, distribution, conversion, and excretion. Studies in mice have been particularly informative in this regard.
In normal mice, administered [13C]galactose is efficiently processed. The labeled carbon is rapidly incorporated into glucose and lactate, primarily in the liver and kidneys, demonstrating the central role of the liver in converting galactose into glucose for systemic use. nih.gov Very little labeled galactose is found in the tissues of normal animals, with the exception of a minute amount in muscle, indicating efficient clearance and metabolism. nih.gov
In the GALT-deficient mouse model, the whole-body metabolism is significantly altered. Labeled galactose persists in the circulation and distributes to all examined tissues. nih.gov The body utilizes alternative, less efficient pathways, leading to the production and accumulation of galactitol and galactonate in various organs. nih.gov A portion of the labeled galactose is converted to glucose and lactate even in these animals, suggesting the presence of bypass pathways to circumvent the GALT enzyme deficiency, though this conversion is much less efficient than in normal mice. nih.gov
Challenges and Future Directions in D Galactose 13c,d1 Tracing Research
Overcoming Analytical Limitations in Complex Biological Matrices
A significant challenge in D-Galactose-13C,d1 tracing studies is the accurate and sensitive detection of the tracer and its metabolites within complex biological samples like plasma. nih.govoup.com Biological matrices are inherently complex, containing a multitude of compounds that can interfere with analysis. researchgate.net
One of the primary analytical hurdles is the separation of D-galactose from its isomers, particularly D-glucose, which is often present at much higher concentrations. unipi.it Standard analytical techniques may lack the selectivity to distinguish between these structurally similar sugars, leading to inaccurate measurements. researchgate.net To address this, researchers have developed specialized methods, such as gas chromatography-mass spectrometry (GC-MS) following enzymatic removal of D-glucose and chemical derivatization. nih.govoup.com This approach enhances the specificity and sensitivity of D-galactose detection. nih.govoup.com
Furthermore, the low endogenous concentrations of D-galactose in certain biological fluids necessitate highly sensitive detection methods. nih.govoup.com Stable-isotope dilution assays using GC-MS have proven effective, with limits of quantification reaching below 0.02 micromol/L in human plasma. nih.govoup.com However, these methods can be susceptible to matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte, potentially leading to under- or overestimation. unipi.it Careful validation and the use of internal standards, like D-[1-13C]galactose, are crucial to compensate for these effects and ensure data accuracy. nih.govoup.comunipi.it
| Analytical Challenge | Proposed Solution / Current Approach | Key Findings |
| Isomer Separation | Enzymatic glucose removal followed by GC-MS analysis. nih.govoup.com Use of specialized chromatography columns (e.g., HILIC for HPLC-MS-MS). unipi.it | Enables specific quantification of D-galactose without interference from high-abundance isomers like glucose. nih.govoup.comunipi.it |
| Low Concentrations | Stable-isotope dilution assays with GC-MS. nih.govoup.com | Achieves low limits of quantification (<0.02 micromol/L), allowing for the detection of endogenous D-galactose. nih.govoup.com |
| Matrix Effects | Use of a labeled internal standard (e.g., D-[1-13C]galactose). nih.govoup.comunipi.it | Compensates for variability in sample preparation and instrumental analysis, improving accuracy and precision. unipi.it |
Integration of Multi-Omics Data with Isotopic Tracing
The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing presents a powerful approach to unraveling complex biological systems. nih.govnih.gov This multi-omics strategy allows researchers to move beyond measuring static metabolite levels and gain a more dynamic and comprehensive understanding of metabolic regulation. nih.gov
For instance, combining this compound tracing with transcriptomics and 16S rDNA sequencing has been used to investigate the mechanisms of action of traditional medicines on cognitive impairment in aging models. nih.gov Such studies can reveal how interventions alter not only metabolic fluxes but also gene expression and gut microbiota composition, providing a more holistic view of the biological response. nih.gov
However, the integration of these diverse and large datasets poses significant bioinformatics challenges. nih.gov Developing robust computational tools and frameworks is essential for meaningful data analysis and interpretation. unit.no The goal is to build predictive models that can connect changes at the genetic and protein levels to alterations in metabolic pathway activity as revealed by isotopic tracers. nih.gov
| Omics Field | Potential for Integration with this compound Tracing | Example Application |
| Transcriptomics | Correlate changes in gene expression with metabolic flux alterations. | Investigating the effect of a therapeutic on both gene regulation and galactose metabolism. nih.gov |
| Proteomics | Link protein expression levels with the activity of specific metabolic enzymes. | Identifying proteins involved in altered galactose utilization in disease states. mdpi.com |
| Metabolomics | Provide a comprehensive snapshot of the metabolome to complement flux data. | Identifying novel biomarkers and perturbed pathways in galactosemia. frontiersin.org |
| Microbiomics | Understand the interplay between gut microbiota and host galactose metabolism. | Studying how gut bacteria influence the host's ability to metabolize galactose. nih.gov |
Advancements in Automated Sample Preparation and High-Throughput Analysis
The demand for analyzing large numbers of samples in metabolic studies necessitates the development of automated and high-throughput methods. aoac.org Manual sample preparation is often a bottleneck, being labor-intensive and a potential source of variability. nih.gov
Automation in sample preparation can significantly improve reproducibility and throughput. This can range from simple steps like automated liquid handling to more complex, fully integrated systems. scispace.com For example, the RIDA®CUBE system offers a walk-away solution for the enzymatic determination of D-galactose, using pre-filled reagent cartridges and an automated process from sample pipetting to result generation. r-biopharm.com
In the context of high-throughput analysis, techniques like high-performance liquid chromatography (HPLC) and capillary gel electrophoresis (CGE) coupled with mass spectrometry are continuously being refined for faster and more efficient analysis of labeled compounds. scispace.comacs.org The development of software for automated data processing is also crucial for handling the large datasets generated by these high-throughput methods. scispace.com These advancements are critical for large-scale studies, such as screening the effects of different genetic mutations or environmental conditions on galactose metabolism. embopress.org
Development of Novel Isotopic Labeling Strategies for D-Galactose Derivatives
While this compound is a valuable tracer, the development of novel isotopic labeling strategies for D-galactose and its derivatives can open up new avenues of research. nih.govnih.gov These strategies can be designed to probe specific aspects of glycan structure and dynamics or to facilitate more complex analyses. nih.govualberta.ca
One approach involves the enzymatic labeling of terminal galactose residues in glycoproteins with 13C. nih.gov This allows for the study of glycan structure and mobility in situ without perturbing the protein, providing insights into the different environments experienced by galactose residues on a glycoprotein. nih.gov
Another area of development is the use of chemoenzymatic methods. For example, engineered galactosyltransferase enzymes can be used to label O-GlcNAc-modified proteins with tagged galactose derivatives, such as those containing an azide (B81097) group (GalNAz). researchgate.net This allows for the subsequent attachment of reporter molecules via click chemistry, facilitating the enrichment and identification of these modified proteins. researchgate.net The design of such labeling strategies is crucial for advancing our understanding of the complex roles of galactose in glycosylation and other cellular processes.
| Labeling Strategy | Description | Application |
| Enzymatic 13C Labeling | Uniformly labels terminal galactose residues on glycoproteins using enzymes. nih.gov | Probing the structure and dynamics of glycan chains in situ on glycoproteins. nih.gov |
| Chemoenzymatic Labeling with Azide-Modified Galactose | Uses an engineered galactosyltransferase to transfer an azide-modified galactose to GlcNAc residues. researchgate.net | Enables specific and efficient conjugation for identifying and studying O-GlcNAc-modified proteins. researchgate.net |
| Isotopic Labeling for Comparative Glycomics | Uses different isotopes (e.g., 12C vs. 13C) to label glycans from different samples for relative quantification by mass spectrometry. nih.gov | Comparing glycan profiles between different biological states or conditions. nih.gov |
Expanding Computational Frameworks for More Complex Metabolic Models
Metabolic flux analysis (MFA) using stable isotope tracers like this compound relies heavily on computational models to interpret the experimental data and estimate intracellular fluxes. frontiersin.orgnih.gov As our knowledge of metabolic networks grows, there is a need to expand these computational frameworks to encompass more complex, genome-scale models. nih.gov
Current models used in 13C-MFA often focus on central carbon metabolism and may omit many other relevant pathways. nih.gov The development of genome-scale metabolic models (GSMMs) that include a more comprehensive set of reactions is a significant step forward. nih.gov These models can provide a more accurate and complete picture of cellular metabolism. nih.gov
The development of standardized modeling languages, such as FluxML, is also crucial for the field. frontiersin.org Such languages facilitate the exchange and reuse of models between different research groups, promoting transparency and reproducibility in 13C-MFA studies. frontiersin.org Furthermore, advancements in computational algorithms are needed to handle the increased complexity of genome-scale models and to accurately estimate fluxes in non-stationary metabolic states. nih.gov
Exploring Spatially Resolved Metabolic Flux with Labeled Tracers
A major frontier in metabolic research is the ability to measure metabolic fluxes with spatial resolution. nih.gov Traditional methods that use tissue homogenates provide an average metabolic profile, masking the metabolic heterogeneity that exists between different cell types or regions within a tissue. nih.gov
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that can be combined with stable isotope tracing to visualize the spatial distribution of metabolites. nih.gov By supplying a 13C-labeled tracer like [U-13C6]-glucose to a tissue slice, researchers can track the incorporation of the label into downstream metabolites in different anatomical regions, such as the dentate gyrus of the hippocampus. nih.gov
This approach allows for the investigation of how metabolic activity differs between cell populations and how it changes in response to stimuli. nih.gov While the application of this technique specifically with this compound is an area for future exploration, the principles are directly transferable. Spatially resolved metabolic flux analysis holds the promise of revealing localized metabolic changes in complex tissues, providing unprecedented insights into the metabolic basis of health and disease. oup.combiorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
